molecular formula C5H10O3S B8180354 3-(2-Mercaptoethoxy)propanoic acid CAS No. 1260092-48-5

3-(2-Mercaptoethoxy)propanoic acid

Cat. No.: B8180354
CAS No.: 1260092-48-5
M. Wt: 150.20 g/mol
InChI Key: ZSOWTTJLZBIPQR-UHFFFAOYSA-N
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Description

3-(2-Mercaptoethoxy)propanoic acid is a compound characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH). It is a colorless, oily liquid that is sensitive to air and has a predicted boiling point of 329.0±32.0 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Mercaptoethoxy)propanoic acid typically involves the reaction of 2-mercaptoethanol with ethylene oxide, followed by the addition of acrylic acid . The reaction conditions often require a controlled environment to prevent oxidation of the thiol group. The process can be summarized as follows:

    Reaction of 2-mercaptoethanol with ethylene oxide: This step forms 2-(2-mercaptoethoxy)ethanol.

    Addition of acrylic acid: This step converts the intermediate to this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Mercaptoethoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments are employed.

Major Products

    Oxidation: Disulfides are formed.

    Reduction: Alcohols are produced.

    Substitution: Various substituted thiol derivatives are obtained.

Mechanism of Action

The mechanism of action of 3-(2-Mercaptoethoxy)propanoic acid involves its thiol and carboxylic acid groups. The thiol group can form covalent bonds with metal ions and other thiol-reactive species, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions . These interactions enable the compound to act as a stabilizer, linker, or reactive intermediate in various applications.

Properties

IUPAC Name

3-(2-sulfanylethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-5(7)1-2-8-3-4-9/h9H,1-4H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOWTTJLZBIPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296266
Record name 3-(2-Mercaptoethoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260092-48-5
Record name 3-(2-Mercaptoethoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260092-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Mercaptoethoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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